

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives synthesis

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Compound of Interest

Compound Name: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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An In-Depth Technical Guide to the Synthesis of **6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde** and Its Derivatives

Introduction: The Strategic Value of the 6-Methoxy-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of the native indole ring, a core component of numerous biologically active molecules.^[1] The replacement of the C-7 carbon with a nitrogen atom can enhance physicochemical properties such as solubility and bioavailability, and introduce a new hydrogen bond acceptor site, which can significantly improve target engagement and pharmacological effects.^{[1][2]}

Within this class, the 6-methoxy substituted variant is of particular interest. The methoxy group, being an electron-donating group, modulates the electronic properties of the bicyclic system, influencing its reactivity and binding interactions. This scaffold is a cornerstone in the development of targeted therapeutics, particularly protein kinase inhibitors for oncology.^{[3][4]}

The true synthetic versatility of this scaffold is unlocked by the introduction of a carbaldehyde (formyl) group at the C-3 position. This aldehyde acts as a highly reactive and versatile chemical "handle," enabling chemists to perform a vast array of subsequent chemical transformations.^{[5][6]} It serves as the gateway for constructing extensive libraries of derivatives

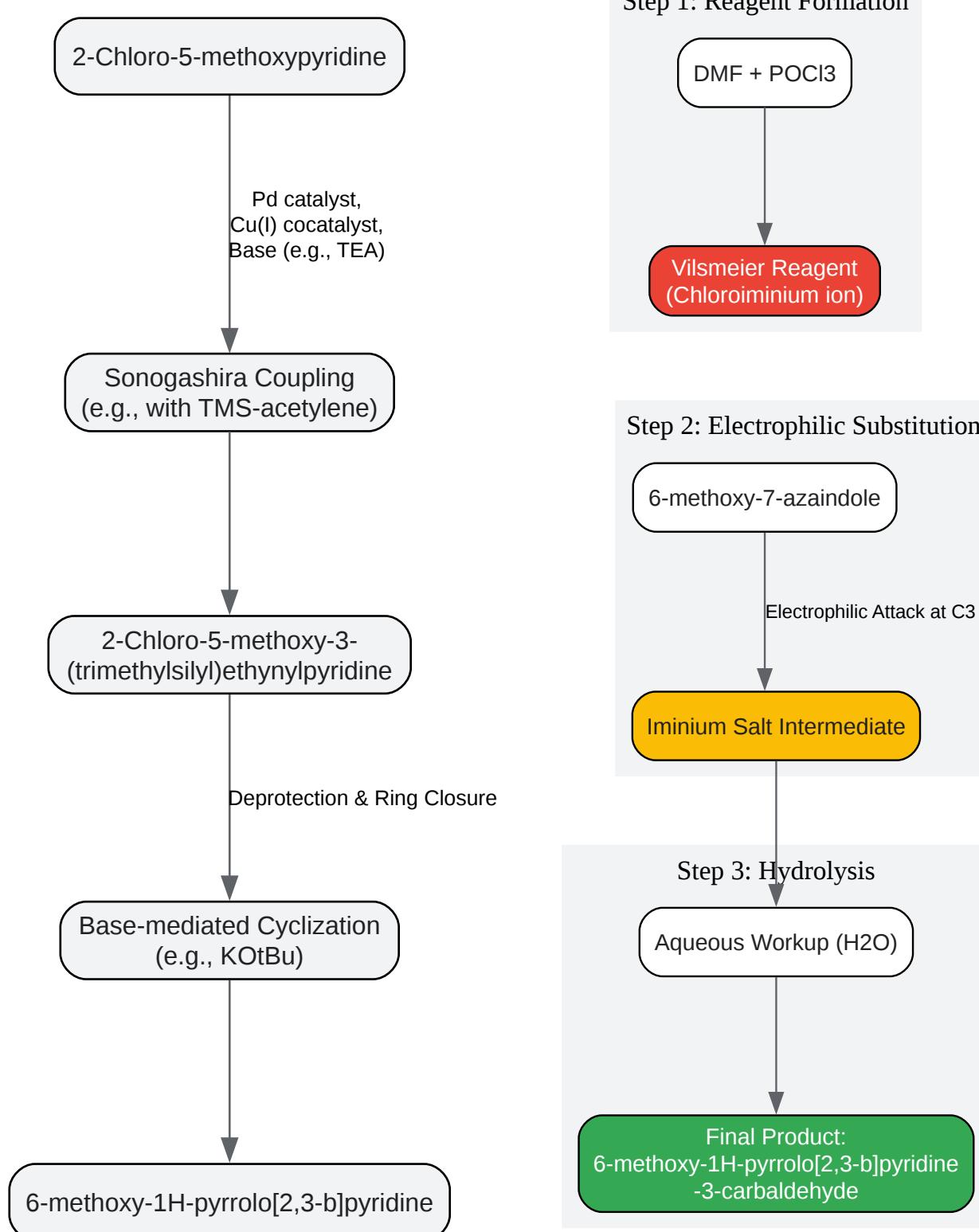
through reactions like reductive amination, condensation, and olefination, which are fundamental to structure-activity relationship (SAR) studies in modern drug discovery.[\[6\]](#)[\[7\]](#)

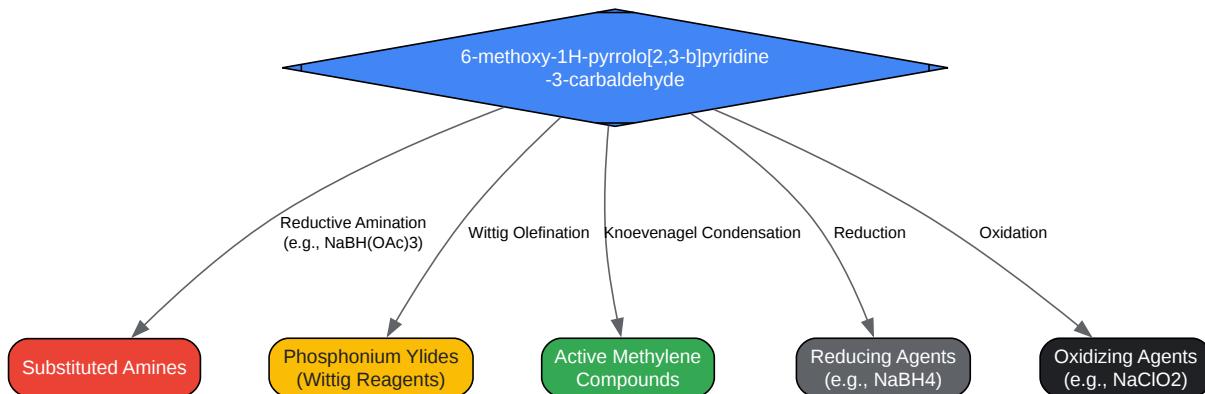
This guide provides a detailed exploration of the synthesis of the core intermediate, **6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde**, and outlines key methodologies for its elaboration into diverse derivative classes.

Part 1: Synthesis of the Core Heterocycle: 6-methoxy-1H-pyrrolo[2,3-b]pyridine

The construction of the 7-azaindole skeleton is the foundational challenge. Traditional indole syntheses, such as the Fischer or Bartoli methods, are often inefficient for azaindoles due to the electron-deficient nature of the starting pyridine materials, which can hinder the required cyclization steps.[\[1\]](#) Therefore, more robust, modern synthetic strategies are typically employed.

A prevalent and effective strategy involves a multi-step sequence starting from a commercially available substituted pyridine, such as 2-chloro-5-methoxypyridine. This route builds the pyrrole ring onto the existing pyridine core.





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